1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide
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Overview
Description
1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, a piperidine ring, and a carboxamide group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common method includes the condensation of o-phenylenediamine with a diketone, followed by cyclization to form the quinoxaline ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, and the carboxamide group is added via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the carbonyl group in the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group may also contribute to the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and have similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties.
Uniqueness
1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[3-(4-methyl-3-oxoquinoxalin-2-yl)propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c1-21-15-5-3-2-4-13(15)20-14(18(21)25)6-7-16(23)22-10-8-12(9-11-22)17(19)24/h2-5,12H,6-11H2,1H3,(H2,19,24) |
InChI Key |
UXFFOVOWMNNYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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